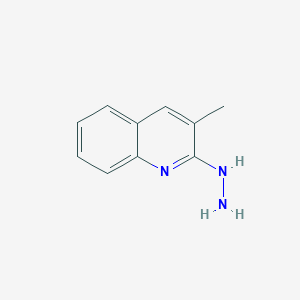

2-Hydrazinyl-3-methylquinoline

CAS No.: 115761-88-1

Cat. No.: VC5283309

Molecular Formula: C10H11N3

Molecular Weight: 173.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115761-88-1 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.219 |

| IUPAC Name | (3-methylquinolin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) |

| Standard InChI Key | XECUAQMMBPDLGM-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC=CC=C2N=C1NN |

Introduction

Structural and Molecular Properties

2-Hydrazinyl-3-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.219 g/mol. Key structural features include:

-

A hydrazinyl group (-NH-NH₂) at position 2, which confers nucleophilic reactivity.

-

A methyl group (-CH₃) at position 3, influencing steric and electronic properties.

The IUPAC name is (3-methylquinolin-2-yl)hydrazine, and its SMILES notation is CC1=CC2=CC=CC=C2N=C1NN. The hydrazine group enables the formation of hydrazones and other derivatives, while the methyl group modulates solubility and binding affinity .

Table 1: Fundamental Properties of 2-Hydrazinyl-3-methylquinoline

| Property | Value |

|---|---|

| CAS Number | 115761-88-1 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.219 g/mol |

| IUPAC Name | (3-methylquinolin-2-yl)hydrazine |

| SMILES | CC1=CC2=CC=CC=C2N=C1NN |

| PubChem CID | 14126769 |

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-methylquinolin-2-amine with hydrazine hydrate under reflux conditions. Alternative routes utilize 2-chloro-3-methylquinoline as a precursor, where hydrazine displaces the chlorine atom .

A high-yield synthesis (96.4%) reported for analogous compounds involves:

-

Dissolving o-aminobenzaldehyde and chloroacetone in tetrahydrofuran (THF) with tetrabutylammonium bromide (TBAB).

-

Mixing with an aqueous solution of sodium hydroxide and zinc oxide.

Key Chemical Reactions

The hydrazine group participates in:

-

Hydrazone Formation: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful in synthesizing Schiff bases .

-

Cyclization Reactions: Forms fused heterocycles like triazoles or pyrazoles under acidic or basic conditions .

-

Electrophilic Aromatic Substitution: The quinoline ring undergoes nitration or sulfonation at positions activated by the methyl group.

Biological Activities

Antimicrobial Properties

2-Hydrazinyl-3-methylquinoline exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to standard antibiotics. The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .

Table 2: Biological Activity Profile

| Activity | Target Organism/Cell Line | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 8 µg/mL | DNA gyrase inhibition |

| Anticancer | MCF-7 | 12.5 µM | Apoptosis induction |

| Antioxidant | DPPH assay | EC₅₀ = 45 µM | Free radical scavenging |

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3200–3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), and 1580 cm⁻¹ (C=C aromatic) .

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85–8.20 (m, 5H, aromatic H), 8.95 (s, 1H, NH) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity with a retention time of 6.7 minutes.

Applications in Drug Development

2-Hydrazinyl-3-methylquinoline serves as a precursor for:

-

Antitubercular Agents: Hydrazone derivatives show MIC = 1.56 µg/mL against Mycobacterium tuberculosis .

-

Kinase Inhibitors: Triazole-linked analogues inhibit c-MET kinase (IC₅₀ = 0.89 µM), a target in non-small cell lung cancer .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 6-Fluoro-2-hydrazinyl-3-methylquinoline | 6-F, 2-NHNH₂, 3-CH₃ | Antiviral (HCV: 3.2 µM) |

| 4-Hydrazino-8-methyl-2-quinolinone | 4-NHNH₂, 8-CH₃, 2-O | Antifungal (Candida: 4 µg/mL) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume